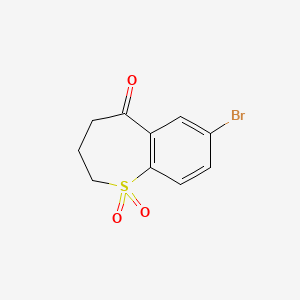

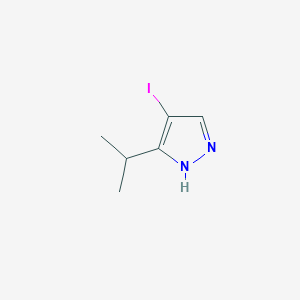

![molecular formula C22H26N4O3S2 B2765483 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide CAS No. 681156-87-6](/img/structure/B2765483.png)

4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide, also known as BzTP, is a small molecule that has been widely used in scientific research for its potential therapeutic applications. BzTP is a sulfonamide derivative that belongs to the class of piperazine compounds.

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazole derivatives, including structures similar to 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide, have been extensively explored for their pharmaceutical applications. Kamal et al. (2015) highlight the significance of benzothiazole scaffolds in drug discovery, emphasizing their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Particularly, 2-arylbenzothiazoles are under development as potential antitumor agents, demonstrating the increasing importance of benzothiazole nuclei in medicinal chemistry. The structural simplicity and ease of synthesis provide a fertile ground for developing chemical libraries that could lead to new chemical entities with significant therapeutic implications, especially in cancer treatment (Kamal, Hussaini, & Malik, 2015).

DNA Interaction and Cellular Applications

The study by Issar and Kakkar (2013) on Hoechst 33258 and its analogues, including benzothiazole and piperazine derivatives, explores their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This interaction has significant implications for cellular biology, as these compounds are utilized in fluorescent DNA staining, chromosome analysis, and as radioprotectors and topoisomerase inhibitors. This highlights the potential of benzothiazole-piperazine compounds in research and therapeutic applications, particularly in understanding and manipulating genetic material for disease diagnosis and treatment strategies (Issar & Kakkar, 2013).

Chemotherapeutic Applications and Cancer Treatment

Recent advances in the structural modifications of benzothiazoles and their conjugates, as discussed by Ahmed et al. (2012), have opened new avenues in the development of antitumor agents. The review emphasizes the significance of the benzothiazole scaffold in the design and development of new benzothiazoles and their conjugate systems as potential chemotherapeutics. Heterocyclic derivatives bearing the benzothiazole moiety have been extensively screened for in vitro and in vivo antitumor activity, demonstrating the scaffold's promising biological profile and synthetic accessibility in cancer therapy. The continuous exploration and innovation in this area suggest a bright future for benzothiazole derivatives in cancer chemotherapy, underscoring their potential to serve as a cornerstone in the development of novel anticancer drugs (Ahmed et al., 2012).

Mechanism of Action

Target of Action

The compound, also known as 4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-diethylbenzene-1-sulfonamide, has been found to have significant activity against Mycobacterium tuberculosis . It has also shown inhibitory effects against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes, which are key targets in the treatment of Alzheimer’s disease .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it inhibits AChE and MAO-B enzymes, which play a crucial role in neurotransmission . The compound’s interaction with flavin adenine dinucleotide (FAD) in the MAO-B enzyme active site is particularly noteworthy .

Biochemical Pathways

The compound affects several biochemical pathways. In the context of Alzheimer’s disease, it inhibits the aggregation of amyloid-beta (Aβ), a protein that forms plaques in the brains of patients . This action is part of a broader pathway involving cholinergic signaling, which is known to play a critical role in cognitive performance .

Pharmacokinetics

In silico studies suggest that the compound has strong interactions with the active sites of both ache and mao-b enzymes , which could influence its bioavailability.

Result of Action

The compound’s action results in molecular and cellular effects. For instance, it inhibits AChE and MAO-B enzymes, potentially slowing the progression of Alzheimer’s disease . It also inhibits the aggregation of Aβ, which could prevent the formation of plaques in the brain .

properties

IUPAC Name |

4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3S2/c1-3-26(4-2)31(28,29)18-11-9-17(10-12-18)21(27)24-13-15-25(16-14-24)22-23-19-7-5-6-8-20(19)30-22/h5-12H,3-4,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJHNQZSLIIPLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

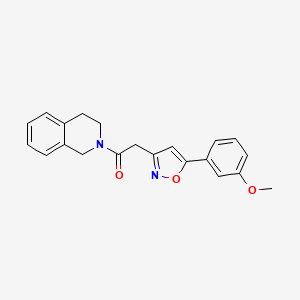

![N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765403.png)

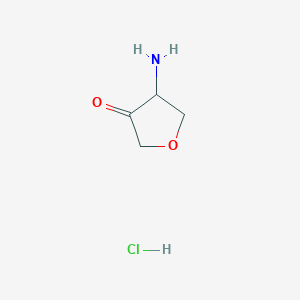

![2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2765404.png)

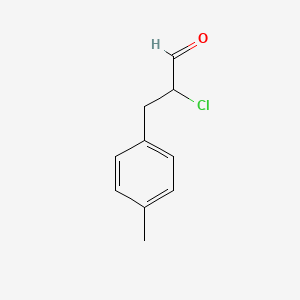

![N-(4-bromo-2-fluorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2765408.png)

![methyl 2-({[(5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2765410.png)

![3-methyl-7-(2-{[3-methyl-8-(4-methylpiperidin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2765413.png)

![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carbothioamide](/img/structure/B2765415.png)

![(1R)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2765416.png)

![N-(1-methyl-1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2765422.png)